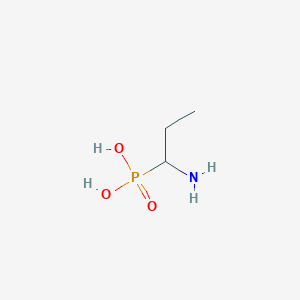

1-Aminopropylphosphonic acid

Description

Significance of Aminophosphonic Acids as Bioisosteres of Amino Acids and Phosphates in Biological Systems

Aminophosphonic acids are a class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and chemical biology. Their importance largely stems from their role as bioisosteres of naturally occurring amino acids and phosphates. nih.govresearchgate.net Bioisosteres are molecules or groups that have similar chemical and physical properties, which can elicit comparable biological responses. The phosphonic acid group (-PO(OH)2) is structurally similar to the carboxylic acid group (-COOH) found in amino acids and the phosphate (B84403) group (-OPO(OH)2) present in many biologically crucial molecules. nih.govscience.gov

This structural mimicry allows aminophosphonic acids to function as antagonists or inhibitors of enzymes that metabolize amino acids. researchgate.netresearchgate.net The tetrahedral geometry of the phosphonic acid functionality closely resembles the high-energy transition state of peptide bond hydrolysis, a key feature contributing to their biological activity as enzyme inhibitors. nih.gov Unlike the phosphate ester bond, the carbon-phosphorus (C-P) bond in phosphonates is highly resistant to enzymatic cleavage and chemical hydrolysis, making these compounds stable analogues in biological systems. nih.govnih.gov This stability is a crucial attribute for their use in metabolic regulation studies and as potential therapeutic agents. nih.gov

Overview of the Research Landscape for 1-Aminopropylphosphonic Acid and its Derivatives

The research landscape for this compound and its derivatives is extensive and multidisciplinary, spanning synthetic organic chemistry, biochemistry, pharmacology, and materials science. ontosight.ai A significant area of investigation involves the synthesis of various derivatives to explore their structure-activity relationships. For instance, derivatives of 3-aminopropylphosphinic acid have been studied for their roles as agonists and antagonists of baclofen, a muscle relaxant. nih.gov

The biological activities of aminophosphonic acids are diverse and well-documented. They have shown potential as antitumor agents, antibiotics, antiviral compounds, and enzyme inhibitors. nih.govuniversite-paris-saclay.fr Their ability to chelate metal ions also makes them relevant in studying processes related to neurodegenerative diseases and cancer. ontosight.ai Furthermore, the antiproliferative effects of new α-aminophosphonic acid derivatives have been tested against human cancer cell lines, highlighting their potential in oncology. nih.gov

In materials science, there is growing interest in grafting metal oxides with organophosphonic acids that have terminal amine groups, like 3-aminopropylphosphonic acid (3APPA). researchgate.net This process aims to modify the surface properties of materials for specific applications by combining the functional properties of organic molecules with the stability of metal oxides. researchgate.netvub.be

Historical Development and Evolution of Research in Aminophosphonate Chemistry and Biology

The field of aminophosphonate chemistry has evolved significantly since the discovery of the first natural phosphonate (B1237965), 2-aminoethylphosphonic acid, in 1959. nih.govbohrium.com Initially, research focused on the synthesis and basic chemical properties of these compounds. The development of synthetic methods, such as the Kabachnik-Fields reaction, has been instrumental in preparing a wide array of aminophosphonates. bohrium.comfrontiersin.org This reaction involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite. frontiersin.org

The recognition of the biological importance of aminophosphonic acids as mimics of amino acids spurred extensive research into their potential applications in medicine and agriculture. bohrium.comresearchgate.net This led to the discovery of their roles as enzyme inhibitors, herbicides, and therapeutic agents. researchgate.netuniversite-paris-saclay.frresearchgate.net For example, glyphosate, a widely used herbicide, is an aminophosphonic acid derivative. bohrium.com The evolution of this research area continues, with ongoing efforts to design and synthesize novel aminophosphonates with targeted biological activities for use as new drugs and diagnostic tools. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-aminopropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJNDWGTWHHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864694 | |

| Record name | Ampropylfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14047-23-5 | |

| Record name | Ampropylfos [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-133879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ampropylfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, (1-aminopropyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPROPYLFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BDS7L11G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Biological Activities and Pharmacological Potentials of 1 Aminopropylphosphonic Acid Analogs

Enzyme Inhibition Studies

Analogs of 1-aminopropylphosphonic acid have demonstrated significant potential as enzyme inhibitors, targeting key enzymes involved in crucial metabolic pathways. Their structural similarity to natural amino acids allows them to act as antagonists, interfering with enzyme function. researchgate.net This inhibitory action forms the basis for their potential therapeutic applications, particularly as antibacterial agents. researchgate.netnih.gov

A critical area of investigation for this compound analogs is their ability to inhibit enzymes essential for bacterial cell wall synthesis, such as alanine (B10760859) racemase and D-Ala:D-Ala ligase. Alanine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-alanine to D-alanine, a crucial component of the peptidoglycan layer in bacterial cell walls. plos.orgbiotech-asia.orgwikipedia.org The absence of a human homolog makes it an attractive target for antimicrobial drugs. plos.org

(1-Aminoethyl)phosphonic acid (Ala-P), an analog, has been shown to inhibit alanine racemase from Bacillus stearothermophilus through a two-step reaction, leading to a very slow reactivation of the enzyme. sigmaaldrich.com The inhibition mechanism involves the formation of a stable imine linkage to the pyridoxal 5'-phosphate cofactor. sigmaaldrich.com

D-cycloserine, a structural analog of D-alanine, is a known antibiotic that targets both alanine racemase and D-Ala:D-Ala ligase. wikipedia.orgnih.gov Its mechanism against D-Ala:D-Ala ligase involves a phosphorylated form of the drug, highlighting the potential for phosphorus-containing compounds to inhibit this enzyme family. nih.gov D-Ala:D-Ala ligase is responsible for joining two D-alanine molecules, another vital step in peptidoglycan biosynthesis. nih.gov The inhibition of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell death.

Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, playing vital roles in protein turnover and other biological processes. mdpi.com Analogs of this compound have been synthesized and evaluated as inhibitors of these enzymes.

A study involving over 30 aminophosphonates, based on the structure of a potent inhibitor of cytosolic leucine (B10760876) aminopeptidase (B13392206), revealed that structural modifications significantly impacted their inhibitory activity against both cytosolic and microsomal aminopeptidases. nih.gov While many of these compounds showed modest competitive inhibition, certain structural features led to marked differences in their affinities for the two enzyme types. nih.gov For instance, phosphonic acid analogs of leucine, valine, and phenylalanine were potent inhibitors of cytosolic leucine aminopeptidase but only weakly inhibited the microsomal enzyme. tripod.com

Further research on phosphonic and phosphinic acid analogs of aspartic and glutamic acids also demonstrated inhibitory effects on cytosolic and microsomal aminopeptidases, providing insights into the structural requirements of the enzymes' binding sites. nih.gov Additionally, a series of phosphonic acid analogs of phenylalanine substituted with fluorine, chlorine, and trifluoromethyl groups were found to be micromolar or submicromolar inhibitors of human and porcine aminopeptidases N. mdpi.com

The kinetic analysis of enzyme inhibition by this compound analogs has revealed complex mechanisms, including slow-binding inhibition. nih.gov Slow-binding inhibitors are characterized by a time-dependent increase in enzyme inhibition, where the final steady-state of inhibition is reached over a longer period than with classical, rapid equilibrium inhibitors. ibmc.msk.ru This type of inhibition can be advantageous for therapeutic agents, as it can lead to a prolonged duration of action. ibmc.msk.ru

A specific mechanism observed for the inhibition of microsomal aminopeptidase by [1-amino-2-(N-alkylamino)ethyl]phosphonic acids is a biphasic slow-binding process. nih.gov This mechanism involves an initial slow isomerization of the enzyme, followed by the rapid formation of the enzyme-inhibitor complex. nih.govtripod.com The general kinetic equation for such a process can be represented as: E + I ⇌ E* ⇌ EI where E is the enzyme, I is the inhibitor, and E is an isomerized form of the enzyme. nih.govtripod.com

The analysis of such slow-binding processes requires fitting experimental data to specific kinetic models to determine the rate constants for each step. nih.govbeilstein-institut.denih.gov The most effective inhibitor of this type, [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid, exhibited a Ki value of 0.87 microM for microsomal aminopeptidase. nih.govtripod.com

A key consideration in the development of antimicrobial agents is the selective inhibition of bacterial enzymes over their mammalian counterparts to minimize toxicity. Analogs of this compound have shown potential for such specificity.

For example, significant differences in the inhibitory potency of various aminophosphonates have been observed between bacterial and mammalian aminopeptidases. N-substituted 1,2-diaminoethylphosphonic and phosphinic acids have been identified as selective inhibitors of M1 alanine aminopeptidases (found in bacteria and humans) versus M17 leucine aminopeptidase. science.gov X-ray crystallography and molecular modeling studies have provided insights into the structural basis for this selectivity, revealing how the inhibitor molecules bind within the active sites of the different enzymes. science.gov

The development of inhibitors that can differentiate between closely related enzymes is a critical aspect of drug design. The structural diversity of this compound analogs allows for the fine-tuning of their inhibitory profiles to achieve the desired specificity.

Receptor Agonism and Antagonism

Beyond enzyme inhibition, analogs of this compound have been investigated for their ability to interact with neurotransmitter receptors, particularly GABA receptors.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through ionotropic GABAA receptors and metabotropic GABAB receptors. researchgate.netmedchemexpress.comfrontiersin.org GABAB receptors are G protein-coupled receptors that mediate slow and prolonged inhibitory effects. medchemexpress.comfrontiersin.org

3-Aminopropylphosphonic acid has been identified as an agent that can inhibit GABAB binding to brain membranes. nih.gov In functional assays, it was found to inhibit forskolin-stimulated cyclic AMP production, a characteristic of GABAB receptor activation. nih.gov This suggests that 3-aminopropylphosphonic acid acts as a GABAB receptor agonist.

Furthermore, studies on substituted 3-aminopropylphosphinic acids and 3-aminopropyl(methyl)phosphinic acids have shown that these compounds are full agonists at the GABAB receptor. nih.gov These analogs have been explored for their potential in treating conditions like gastro-esophageal reflux disease by inhibiting transient lower esophageal sphincter relaxations. nih.gov Interestingly, differences in their ability to be taken up by GABA transporters (GATs) influence their central nervous system side effects, highlighting the importance of transporter interactions in their pharmacological profiles. nih.gov The H-phosphinic analog of GABA, 3-aminopropylphosphinic acid (3-APPA), can be produced through the enzymatic decarboxylation of the H-phosphinic analog of glutamate (B1630785). researchgate.net

The modulation of GABA receptors by these phosphonic and phosphinic acid analogs underscores their potential for development as therapeutic agents targeting the central and peripheral nervous systems.

Investigation of Antimicrobial and Antifungal Efficacy

The rise of antibiotic-resistant bacteria necessitates the exploration of new antimicrobial agents. Analogs of this compound have shown notable antibacterial properties. Studies have demonstrated that aminophosphinic acids, which are structurally related to aminophosphonic acids, possess in vitro activity against several clinically significant pathogens.

For instance, α-propylaminophosphinic acid groups grafted onto a polymer support exhibited antibacterial effects against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov The mechanism is thought to involve the active transport of these compounds into the bacterial cell, where they may interfere with essential metabolic pathways. nih.gov For example, some aminophosphonic acid-containing peptides are believed to inhibit alanine racemase, a crucial enzyme in the synthesis of the bacterial cell wall. nih.gov

Table 1: Antibacterial Activity of this compound Analogs

| Compound Type | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| α-Propylaminophosphinic acid grafted on polymer | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | In vitro antimicrobial effect after 1 hour of contact. | nih.gov |

| Phosphono dipeptides with aminophosphonic acids | Escherichia coli, Serratia marcescens | Marked in vitro activity. | nih.gov |

Beyond bacteria, these compounds also show promise in combating fungal pathogens, particularly those affecting agriculture. The compound ampropylfos, which is (RS)-1-aminopropylphosphonic acid, has been specifically studied for its efficacy against water molds of the genus Aphanomyces. tandfonline.com These oomycetes are significant plant pathogens responsible for diseases in various crops. tandfonline.com

Research has shown that ampropylfos disrupts key stages in the life cycle of Aphanomyces species. Its application has been demonstrated to interfere with zoospore formation, inhibit repeated zoospore emergence, and affect the formation of oospores, which are critical for the pathogen's survival and propagation. tandfonline.com

Table 2: Antifungal Activity of this compound

| Compound | Target Fungi | Observed Effect | Reference |

|---|---|---|---|

| Ampropylfos ((RS)-1-Aminopropylphosphonic acid) | Aphanomyces spp. | Effects on zoospore formation, repeated zoospore emergence, and oospore formation. | tandfonline.com |

Antineoplastic Research

The structural analogy of aminophosphonic acids to amino acids makes them candidates for interfering with cancer cell metabolism and proliferation. Various α-aminophosphonic acid derivatives have been evaluated for their anticancer potential, demonstrating cytostatic and cytotoxic effects against a panel of human tumor cell lines in vitro. tandfonline.comnih.gov

Studies have reported the antiproliferative activity of these compounds against cancer cells of diverse tissue origins, including breast, prostate, lung, and skin. nih.gov For example, specific phosphinoylmethyl-aminophosphonate derivatives displayed significant cytostatic effects against MDA-MB-231 breast adenocarcinoma and PC-3 prostate cancer cell lines. nih.gov The growth inhibitory concentration (GI₅₀) values for some of these active compounds were found to be in the micromolar range, indicating potent activity. tandfonline.comtandfonline.com One α-phenyl substituted aminophosphonate recorded a GI₅₀ value in the nanomolar range (10⁻⁷ M) against the MOLT-4 leukemia cell line. tandfonline.com

Table 3: In Vitro Cytostatic and Cytotoxic Effects of Aminophosphonic Acid Analogs

| Compound Derivative | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Phosphinoylmethyl-aminophosphonate 2e | PC-3 (Prostate Carcinoma) | IC₅₀ = 29.4 µM | nih.gov |

| Phosphinoylmethyl-aminophosphonate 2d | MDA-MB 231 (Breast Adenocarcinoma) | IC₅₀ = 45.8 µM | nih.gov |

| Phosphinoylmethyl-aminophosphonate 2e | MDA-MB 231 (Breast Adenocarcinoma) | IC₅₀ = 55.1 µM | nih.gov |

| Dialkyl α-aryl-α-(diphenylmethylamino)methanephosphonates | NCI 60-cell panel | Average GI₅₀ = 4.81–24.0 µM | tandfonline.com |

| α-Phenyl aminophosphonate derivative | MOLT-4 (Leukemia) | GI₅₀ = 10⁻⁷ M | tandfonline.com |

The anticancer effects of this compound analogs are believed to stem from multiple mechanisms of action, leveraging their ability to act as mimics of amino acids or phosphate-containing biomolecules. One prominent proposed mechanism is the inhibition of key enzymes involved in cancer progression. Diaryl α-aminophosphonate derivatives, for instance, are known to be potent inhibitors of serine proteases, enzymes that can mediate cancer growth and metastasis. nih.gov

Another significant mechanism is the induction of apoptosis, or programmed cell death. Certain aminophosphonic acid derivatives have been found to trigger apoptotic pathways in cancer cells. nih.govresearchgate.net For example, one derivative was shown to reduce the percentage of cells in the S phase of the cell cycle, increase the activity of executioner caspases 3 and 7, and decrease the mitochondrial membrane potential. nih.gov These events are hallmarks of a pro-apoptotic mode of action, leading to the selective elimination of tumor cells. nih.govresearchgate.net Their role as anti-metabolites, disrupting normal cellular processes by substituting for natural amino acids, is also considered a key aspect of their antitumor activity. nih.gov

Mechanistic Insights into the Molecular Action of 1 Aminopropylphosphonic Acid

Structure-Activity Relationship (SAR) Studies for 1-Aminopropylphosphonic Acid Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For aminophosphonic acids, these studies often involve modifying the core structure to observe resulting changes in efficacy and target interaction. Aminophosphonates are recognized as structural analogues of amino acids, where a phosphonic acid group replaces the carboxylic moiety. tandfonline.com This substitution allows them to act as antagonists or inhibitors of enzymes involved in amino acid metabolism. tandfonline.com

Research into derivatives of α-aminophosphonic acids has shown that these compounds possess a wide array of biological activities, including antibacterial, antiviral, and antitumor effects. researchgate.netmdpi.com The introduction of different substituents can significantly alter their potency and selectivity. For instance, in the context of anticancer research, aminophosphonic acids and their derivatives based on an octahydroquinoxalin-2(1H)-one scaffold have demonstrated antiproliferative effects. mdpi.com A preliminary SAR analysis of these derivatives revealed that the nature of the ester group on the phosphonate (B1237965) moiety plays a significant role in activity. mdpi.com

A comparative study of diastereomeric mixtures and isolated single isomers of certain aminophosphonate derivatives showed no significant differences in activity, suggesting that for these specific compounds, the stereochemistry at the phosphorus center may not be a critical determinant of cytotoxicity. mdpi.com However, in other cases, the stereochemistry is paramount. For example, the phosphinic acid analogue of isonipecotic acid was found to be a potent and selective antagonist for GABA(C) receptors, while the corresponding phosphonic acid analogue, piperidin-4-ylphosphonic acid, was significantly weaker. nih.gov

The length and nature of the alkyl chain are also key determinants of activity. Studies on phosphonate analogues of various amino acids have been conducted to examine their pesticidal properties. kyushu-u.ac.jppsu.edu For example, 3-aminopropylphosphonic acid (3-APPA) is known to be an agonist of the GABA(B) receptor. researchgate.net Modifications to the alkyl chain or the amino group can lead to varied biological outcomes. For instance, a series of N-benzylated (N-arylcarbamoyl)alkylphosphonate esters have been synthesized and shown to exhibit promising activity against Plasmodium falciparum. nih.gov

The following table summarizes the impact of structural modifications on the biological activity of aminophosphonic acid derivatives based on findings from various studies.

| Compound Class/Derivative | Structural Modification | Observed Biological Activity/Finding | Reference(s) |

| Octahydroquinoxalin-2(1H)-one aminophosphonates | Variation of ester group (methyl, benzyl (B1604629), phenyl) | Phenyl esters showed better performance against the MV4-11 leukemia cell line compared to methyl or benzyl esters. | mdpi.com |

| Isonipecotic acid bioisosteres | Replacement of carboxylic acid with phosphinic vs. phosphonic acid | The phosphinic acid analogue was a potent GABA(C) antagonist, while the phosphonic acid analogue was much weaker. | nih.gov |

| N-benzylated (N-arylcarbamoyl)alkylphosphonates | Introduction of N-benzyl and N-arylcarbamoyl groups | Some derivatives showed significant antimalarial activity against P. falciparum with low cytotoxicity. | nih.gov |

| Thiophene-derived α-aminophosphonic acids | Incorporation of a thiophene (B33073) ring | Compounds exhibited excellent antioxidant and good antifungal activities. | nih.gov |

These examples underscore that modifications to virtually any part of the aminophosphonic acid scaffold—the amino group, the alkyl chain, and the phosphonic acid itself (or its esters)—can lead to significant changes in biological activity, highlighting the importance of SAR in the design of new therapeutic agents. researchgate.net

Understanding the Role of the Phosphonic Acid Moiety in Biological Interactions

The phosphonic acid group [-PO(OH)₂] is a key pharmacophore that imparts unique physicochemical properties to molecules like this compound, playing a central role in their biological interactions. acs.org It is often considered a bioisostere of the carboxylic acid group, a substitution that can lead to profound changes in biological activity. nih.govfrontiersin.orgwiley-vch.de

One of the most significant features of the phosphonic acid group is its structural and electronic similarity to the phosphate (B84403) moiety. beilstein-journals.orgresearchgate.net This allows phosphonate-containing compounds to act as mimics of natural phosphate esters, enabling them to inhibit enzymes that process phosphate or pyrophosphate substrates. frontiersin.orgresearchgate.netnih.gov However, a critical difference is the P-C bond in phosphonates, which is significantly more resistant to enzymatic and chemical hydrolysis compared to the P-O bond in phosphates. researchgate.netnih.gov This enhanced stability is a major advantage in drug design, as it can improve the in vivo lifetime of a drug candidate. researchgate.net

Compared to a carboxylic acid, a phosphonic acid group has a distinct geometry and acidity. acs.org The phosphonic acid group has a trigonal pyramidal or tetrahedral geometry, in contrast to the planar geometry of a carboxylic acid. acs.orgresearchgate.net This different three-dimensional arrangement can influence how the molecule fits into a binding site. Furthermore, phosphonic acids are typically more acidic than their carboxylic acid counterparts. acs.orgresearchgate.net Alkyl phosphonic acids have two pKa values, approximately 2.6 and 7.9, meaning they can exist in monoanionic or dianionic states at physiological pH. acs.org This allows the phosphonic acid group to act as both a hydrogen bond donor and acceptor, providing versatile binding capabilities. acs.org

The increased polarity and acidity of the phosphonic acid group generally lead to a lower partition coefficient (logP) compared to the corresponding carboxylic acid, indicating higher hydrophilicity. acs.orgnih.gov This property can be advantageous when targeting extracellular or highly aqueous environments but may pose challenges for cell membrane permeability. researchgate.net

The phosphonic acid moiety is an effective chelator of metal ions, a property that contributes to the mechanism of action for some phosphonate drugs. ontosight.ai Its ability to form multiple coordination bonds is also leveraged in material science for surface functionalization. beilstein-journals.orgvub.be

Phosphate Mimicry: It acts as a stable analogue of phosphate, enabling inhibition of phosphate-metabolizing enzymes. frontiersin.orgresearchgate.net

Carboxylic Acid Bioisostere: It replaces the carboxyl group, altering geometry, acidity, and polarity, which can switch a molecule from an agonist to an antagonist. nih.govwiley-vch.de

Unique Binding Properties: Its tetrahedral geometry and ability to be di- or trivalent at physiological pH allow for unique and strong interactions with biological targets through hydrogen bonding and chelation. acs.org

Enhanced Stability: The hydrolytically stable P-C bond increases the compound's resistance to metabolic degradation. researchgate.netnih.gov

Analysis of Binding Interactions at Target Sites

The biological effect of this compound and its derivatives is dictated by the specific non-covalent interactions they form within the binding pockets of their target proteins. These interactions, which include hydrogen bonding, cation-π interactions, and hydrophobic interactions, collectively determine the affinity and specificity of the ligand for its receptor.

The phosphonic acid group is a potent hydrogen bonding moiety, capable of acting as both a hydrogen bond donor (via its P-OH groups) and a hydrogen bond acceptor (via the phosphoryl P=O oxygen). beilstein-journals.orgnih.gov This dual capability allows it to form extensive and strong hydrogen bond networks within a protein's active site, which is a critical component of its binding affinity. d-nb.info

Crystal structure analyses of various phosphonate inhibitors bound to their target enzymes reveal the importance of these interactions. For example, in the active site of tyrosyl-DNA phosphodiesterase 1 (TDP1), the oxygen atoms of the phosphonic acid headgroup engage in a complex network of direct and water-mediated hydrogen bonds with key amino acid residues such as His493, Asn283, Lys265, and Ser399. frontiersin.org These water-bridged interactions add flexibility and stability to the binding orientation. frontiersin.org The ability to form multiple hydrogen bonds can stabilize the ligand-protein complex significantly. d-nb.infonih.gov

Furthermore, the amine group in this compound can also participate in hydrogen bonding. Spectroscopic and computational studies on the interaction of 3-aminopropylphosphonic acid (3APPA) with surfaces like titanium dioxide show the presence of both protonated (NH3+) and neutral (NH2) amine groups, both of which can form hydrogen bonds with their surroundings. uhasselt.beresearchgate.net In a biological context, the protonated amine can form strong hydrogen bonds with negatively charged residues like aspartate or glutamate (B1630785), or with the backbone carbonyl oxygens of the protein.

Cation-π interactions are strong, non-covalent forces that occur between a cation and the electron-rich face of an aromatic ring. caltech.eduwikipedia.org In the context of this compound, the protonated amino group (R-NH3+) can act as the cation. This positively charged group can interact favorably with the aromatic side chains of amino acids such as tryptophan, tyrosine, or phenylalanine within a receptor's binding site. nih.govproteopedia.org

These interactions are a recognized force in molecular recognition and contribute significantly to the binding energy of many ligands to their protein targets, often with a strength comparable to that of salt bridges or hydrogen bonds. caltech.eduproteopedia.org The geometry of this interaction is typically characterized by the cation being centered over the face of the aromatic ring, at a distance of up to 6 Å. proteopedia.org While direct crystallographic evidence for a cation-π interaction involving specifically this compound is not detailed in the provided context, the fundamental components—a cationic amine and the common presence of aromatic residues in binding sites—make it a highly plausible binding mechanism for this class of compounds. nih.govscience.gov The binding of various neurotransmitters and drugs to their receptors has been shown to critically involve cation-π interactions. caltech.edu

While the phosphonic acid and amino groups are polar, the propyl chain of this compound provides a nonpolar, hydrophobic character to a portion of the molecule. ontosight.ai This alkyl chain can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as valine, leucine (B10760876), isoleucine, and alanine (B10760859).

Computational and Experimental Structural Elucidation of 1 Aminopropylphosphonic Acid and Its Complexes

Molecular Modeling and Dynamics Simulations

Computational approaches are powerful tools for investigating the behavior of molecules at an atomic level. mdpi.com Molecular modeling and dynamics simulations offer insights into the conformational flexibility, interaction energies, and binding modes of 1-aminopropylphosphonic acid.

A noteworthy application of in silico design involving a derivative of this compound is the creation of coenzyme mimetic ligands. nih.gov For example, a biomimetic ligand was designed based on a tryptamine/3-aminopropylphosphonic acid bi-substituted 1,3,5-triazine (B166579) scaffold. nih.govresearchgate.netresearchgate.netresearchgate.net This rationally designed molecule, Tra-Trz-3APP, was developed to mimic the interactions of the NAD+-formate dehydrogenase (FDH) complex. nih.gov

Molecular docking studies predicted that this synthetic ligand could occupy the same binding site as the natural coenzyme, NAD+. nih.govresearchgate.net Further molecular modeling and dynamics simulations revealed that the Tra-Trz-3APP ligand binds in a more energetically stable pose within the FDH binding site, adopting a more twisted conformation compared to NAD+. nih.gov This enhanced stability and specific binding were further validated through adsorption equilibrium studies and site-directed mutagenesis of key amino acid residues in the enzyme's coenzyme binding site. nih.gov Such studies highlight the potential of using aminophosphonates like this compound as building blocks for designing synthetic ligands with high affinity and specificity for target enzymes, which can be utilized in applications like affinity purification of nucleotide-dependent enzymes. nih.govresearchgate.net

Predicting where and how strongly a ligand like this compound will bind to a protein or a surface is crucial for many applications. mdpi.com Computational methods that predict ligand binding sites often use energy-based calculations. nih.gov These methods typically involve probing the protein surface with small molecules to identify energetically favorable binding pockets. nih.gov The interaction energy between the protein and a probe helps in locating these sites. nih.gov

For aminophosphonic acids, these predictions are important for understanding their biological activity and for designing new molecules with specific binding properties. mdpi.com The energetics of binding, including contributions from hydrophobic and electrostatic interactions, can be estimated using various scoring functions and molecular dynamics simulations. plos.org For instance, methods like Q-SiteFinder utilize the interaction energy between the protein and a van der Waals probe to locate favorable binding sites. nih.gov These sites are then ranked based on the total interaction energies. nih.gov Such approaches can be applied to understand the binding of this compound to its biological targets.

Advanced Spectroscopic and Crystallographic Studies

Experimental techniques are indispensable for validating and refining the structural models obtained from computational methods. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for determining the precise three-dimensional structure of molecules in the solid-state and in solution, respectively.

For instance, the crystal structure of α-aminopropanephosphonic acid has been determined, confirming its zwitterionic nature in the solid state. researchgate.net The molecules in the crystal are interconnected by strong O–H···O hydrogen bonds, creating chain-like structures. researchgate.net In some cases, water molecules can play a cooperative role in forming more complex helical structures through hydrogen bonding. researchgate.net The detailed structural information obtained from X-ray diffraction, such as the antistaggered relationship between the methyl and phosphonic acid groups in α-aminopropanephosphonic acid, is vital for understanding its chemical properties. researchgate.net

Table 1: Selected Crystallographic Data for Aminophosphonic Acids

| Compound | Crystal System | Space Group | Key Features |

|---|---|---|---|

| (1-aminoethyl)phosphonic acid | Monoclinic | P2₁/c | Zwitterionic form, 3D hydrogen-bonded network. researchgate.net |

| (1-amino-2,2-dimethylpropyl)phosphonic acid monohydrate | Orthorhombic | P2₁2₁2₁ | Helix-like structures formed by hydrogen bonds with water. researchgate.net |

While X-ray crystallography provides a static picture of a molecule in a crystal, NMR spectroscopy offers insights into its structure and dynamics in solution. msu.edu ¹H, ¹³C, and ³¹P NMR are powerful techniques for studying aminophosphonic acids. researchgate.net NMR can be used to determine the conformation of molecules in solution and to study processes like proton exchange and changes in chemical shifts with pH. researchgate.net

NMR titration, which involves recording NMR spectra at different pH values, is particularly useful for studying zwitterionic compounds like aminophosphonic acids. researchgate.net This method allows for the determination of pKa values and the pH ranges in which different ionic forms of the molecule exist. researchgate.net For example, in an aqueous solution, the zwitterionic form of an aminophosphonic acid (NH₃⁺-R-PO₃H⁻) is typically the main species over a specific pH range. researchgate.net The chemical shifts of the phosphorus atom (δp) are significantly affected by the deprotonation of the amine group, providing a sensitive probe for the protonation state of the molecule. researchgate.net

Surface Interaction and Coordination Studies

The interaction of this compound with surfaces, particularly metal oxides, is an area of significant research interest due to its relevance in creating functionalized materials. uhasselt.beresearchgate.netvub.be These hybrid organic-inorganic materials combine the versatility of organic molecules with the stability of metal oxides. vub.be

Studies on the grafting of 3-aminopropylphosphonic acid (3APPA) onto mesoporous TiO₂ powder have provided detailed insights into its surface interactions. uhasselt.beresearchgate.netvub.be A combination of spectroscopic techniques and Density Functional Theory (DFT) calculations has been employed to understand the role of the amine group in the surface properties. uhasselt.beresearchgate.net

Experimental techniques like X-ray Photoelectron Spectroscopy (XPS) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy have revealed that when 3APPA is grafted onto TiO₂, both protonated (NH₃⁺) and non-protonated (NH₂) amine groups are present on the surface. uhasselt.bevub.be The ratio of these two forms is relatively consistent regardless of the modification conditions, suggesting a variety of surface conformations. uhasselt.bevub.be

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 3-Aminopropylphosphonic acid | 3APPA |

| NAD+ | - |

| Formate dehydrogenase | FDH |

| Tryptamine/3-aminopropylphosphonic acid bi-substituted 1,3,5-triazine | Tra-Trz-3APP |

| α-aminopropanephosphonic acid | - |

| (1-aminoethyl)phosphonic acid | - |

| (1-amino-2,2-dimethylpropyl)phosphonic acid monohydrate | - |

| (R)-2-Amino-1-hydroxyethylphosphonic Acid | - |

| Titanium dioxide | TiO₂ |

Role of Amine Functionality in Surface Binding Modes and Conformation (e.g., using Density Functional Theory calculations)

DFT studies on the adsorption of 3-aminopropylphosphonic acid (3APPA) on the anatase (101) surface of TiO₂, a commonly studied crystal facet, reveal a complex energetic landscape. uhasselt.be The calculations show that a variety of structures can coexist, with the amine group participating in several types of interactions:

Intra-adsorbate interactions: The amine group can form hydrogen bonds with the phosphonic acid group of the same molecule.

Inter-adsorbate interactions: Hydrogen bonding can occur between the amine group of one 3APPA molecule and an adjacent one.

Adsorbate-surface interactions: The amine group can directly interact with the TiO₂ surface. uhasselt.bevub.be

These theoretical findings are supported by experimental evidence. The broad signals observed in ³¹P NMR spectra of 3APPA-modified TiO₂ are consistent with the coexistence of multiple monodentate and bidentate binding structures predicted by DFT. uhasselt.bevub.be The calculations also suggest that tridentate binding modes are less likely on the anatase (101) facet due to geometric constraints, although they might be present on other crystal facets or amorphous regions of the TiO₂ powder. uhasselt.bevub.be

XPS and DRIFT spectroscopy further corroborate the involvement of the amine group in surface interactions by confirming the presence of both neutral NH₂ and protonated NH₃⁺ species. uhasselt.bevub.be The protonation of the amine can occur through interaction with acidic P-OH groups on neighboring molecules or with surface hydroxyl groups. nih.gov This complex interplay of interactions leads to a "plethora of conformations" for the aminopropyl chain on the surface, which is further influenced by the presence of water. nih.gov

Table 2: Calculated Adsorption Characteristics from DFT

| Interaction Type | Description | Consequence |

| Intra-adsorbate | Amine group interacts with the phosphonic acid group of the same molecule. | Influences the orientation of the molecule on the surface. uhasselt.bevub.be |

| Inter-adsorbate | Amine group of one molecule interacts with a neighboring molecule. | Leads to the formation of a more complex and interconnected monolayer. uhasselt.bevub.be |

| Adsorbate-surface | Amine group directly interacts with the metal oxide surface. | Contributes to the overall binding energy and stability of the grafted layer. uhasselt.bevub.be |

Biosynthetic Pathways and Metabolic Roles of Naturally Occurring Aminophosphonic Acids

Discovery and Distribution of Natural Phosphonates and Aminophosphonates

The first naturally occurring compound containing a carbon-phosphorus (C-P) bond to be discovered was 2-aminoethylphosphonic acid, also known as ciliatine. This discovery marked the beginning of intensive research into the distribution of phosphonates in nature. Initially considered a biological curiosity, phosphonates are now recognized as significant components in various organisms and ecosystems.

Following the discovery of ciliatine, scientists found that compounds with the C-P bond are present in a wide array of life forms, including protozoa, bacteria, coelenterates (such as sea anemones), and mollusks. researchgate.netgoogle.com In some organisms, phosphonates can constitute a substantial portion of the total phosphorus content. For instance, the eggs of the snail Helisoma sp. contain over 95% of their total phosphorus in the form of phosphonates. researchgate.net This high concentration is thought to serve as a protective mechanism for the eggs, as many predators may lack the enzymes to break down these compounds. researchgate.net

The advent of analytical techniques like 31P Nuclear Magnetic Resonance (NMR) spectroscopy has greatly facilitated the identification and quantification of phosphonates in biological samples, leading to a broader understanding of their distribution. researchgate.net Aminophosphonates, a subgroup of phosphonates containing an amino group, are of particular interest due to their structural similarity to amino acids. researchgate.nettandfonline.com This structural mimicry allows them to act as antagonists of amino acids, inhibiting enzymes involved in amino acid metabolism and thereby exhibiting various biological activities. tandfonline.com

Naturally occurring phosphonates are primarily found as products of microorganisms like bacteria, cyanobacteria, and fungi, as well as in some animals. researchgate.net They are incorporated into various biomolecules, including lipids (phosphonolipids), glycans (phosphonoglycans), and glycoproteins. researchgate.netnih.gov The presence of phosphonates in the dissolved organic phosphorus pool in oceans highlights their role in global phosphorus cycling. researchgate.netfrontiersin.org

Enzymatic Mechanisms of Carbon-Phosphorus Bond Formation

The formation of the highly stable carbon-phosphorus bond is a key step in the biosynthesis of all known natural phosphonates. nih.gov This crucial reaction is catalyzed by a unique class of enzymes, with Phosphoenolpyruvate (B93156) Mutase (PepM) playing a central role.

Phosphoenolpyruvate Mutase (PepM) Catalysis

The biosynthesis of phosphonates begins with the intramolecular rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (B1263368) (PnPy), a reaction catalyzed by the enzyme Phosphoenolpyruvate Mutase (PepM). nih.govwikipedia.orgebi.ac.ukacs.orgresearchgate.net This conversion is thermodynamically unfavorable, with the equilibrium strongly favoring PEP. wikipedia.orgoup.com

The catalytic mechanism of PepM has been a subject of extensive study, with two main proposals: a dissociative mechanism and an associative mechanism.

Dissociative Mechanism: This mechanism involves the formation of a trigonal metaphosphate intermediate. The phosphoryl group dissociates from the oxygen atom of PEP and then undergoes a nucleophilic attack by the C3 carbon of the enolate of pyruvate. ebi.ac.uk Evidence suggests that a magnesium ion acts as a cofactor, and the phosphoryl group interacts with specific amino acid residues like Arg159 and His190 to stabilize the reactive intermediate. wikipedia.org The reaction proceeds with retention of the stereochemical configuration at the phosphorus atom. wikipedia.org

Associative Mechanism: This alternative proposal suggests the formation of a phosphorylated enzyme intermediate. An active site residue, such as an aspartate (Asp58), would attack the phosphorus of PEP, leading to a covalent phosphoenzyme intermediate. ebi.ac.uknih.gov This is then followed by the transfer of the phosphoryl group to the C3 of pyruvate. ebi.ac.uk However, studies involving site-directed mutagenesis and single turnover reactions have provided evidence that does not support the formation of a stable phosphoenzyme intermediate. nih.govnih.gov

The structure of PepM, typically a homodimer or homotetramer with a TIM barrel fold, has been elucidated through X-ray crystallography, providing insights into the active site architecture and the roles of key amino acid residues in substrate binding and catalysis. wikipedia.orgresearchgate.net

Divergence of Biosynthetic Pathways from Phosphonopyruvate (B1221233)

Phosphonopyruvate (PnPy) serves as a critical branch point from which various biosynthetic pathways diverge to produce a wide array of phosphonate (B1237965) natural products. nih.gov Due to the unfavorable equilibrium of the PepM-catalyzed reaction, the subsequent enzymatic steps are crucial to pull the reaction forward by rapidly consuming PnPy. wikipedia.orgacs.org

Several strategies have evolved to utilize PnPy:

Decarboxylation: A common route involves the decarboxylation of PnPy to phosphonoacetaldehyde (B103672) (PnAA) by the enzyme phosphonopyruvate decarboxylase. frontiersin.orgnih.gov PnAA is a central intermediate that can be further modified. For example, it can be reduced to 2-hydroxyethylphosphonate or transaminated to form 2-aminoethylphosphonate (AEP). frontiersin.orgnih.gov

Aldol-type Condensation: In the biosynthesis of antibiotics like fosfomycin, PnPy undergoes an aldol-like reaction with acetyl-CoA, catalyzed by a citrate (B86180) synthase-like enzyme, to form 2-phosphonomethylmalate. oup.com

Reduction: In the biosynthesis of phosphonothrixin, two dehydrogenase enzymes work together to reduce PnPy to 2-hydroxy-3-phosphonopropanoic acid, which helps to drive the initial C-P bond formation. acs.orgnih.gov

These divergent pathways from the common intermediate PnPy illustrate the metabolic versatility that allows for the synthesis of a diverse range of phosphonate compounds with varied biological activities. nih.gov

Role of Aminotransferases and Dehydrogenases in Phosphonate Biosynthesis

Following the initial formation of the C-P bond, aminotransferases and dehydrogenases play essential roles in the subsequent modification of phosphonate intermediates, leading to the diverse array of aminophosphonates found in nature.

Aminotransferases, also known as transaminases, are a group of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. nih.govnih.gov In the context of phosphonate biosynthesis, these enzymes are crucial for introducing nitrogen into the phosphonate backbone. A key example is the 2-AEP aminotransferase (also referred to as PhnW), which catalyzes the transamination of phosphonoacetaldehyde (PnAA) to produce 2-aminoethylphosphonate (AEP). frontiersin.org This reaction is a vital step in the biosynthesis of AEP, one of the most abundant natural phosphonates. nih.gov The amino donor in this reaction is typically an amino acid like glutamate (B1630785) or alanine (B10760859). frontiersin.orgmdpi.com

The interplay between aminotransferases and dehydrogenases allows for the synthesis of a variety of functionalized phosphonates, including hydroxyphosphonates and aminophosphonates, from common precursors. nih.gov

Metabolic Significance in Microorganisms and Eukaryotes

Phosphonates and aminophosphonates have significant metabolic roles in a variety of organisms, from microorganisms to eukaryotes. Their chemical stability, owing to the C-P bond, makes them resistant to enzymatic degradation by common phosphatases, which provides them with unique physiological functions.

In microorganisms, phosphonates serve as a crucial source of phosphorus, particularly in phosphate-limited environments. nih.govnih.gov Many bacteria possess dedicated enzymatic pathways, such as the C-P lyase pathway, to cleave the C-P bond and release inorganic phosphate (B84403), which can then be assimilated. frontiersin.orgnih.gov The ability to utilize phosphonates as a phosphorus source provides a competitive advantage to these microorganisms in nutrient-scarce conditions. nih.gov Beyond their role as a nutrient source, many microbially produced phosphonates exhibit potent biological activities. These include acting as antibiotics (e.g., fosfomycin, bialaphos), herbicides (e.g., phosphinothricin), and enzyme inhibitors. researchgate.netebi.ac.uknih.govnih.gov The structural similarity of aminophosphonates to amino acids allows them to act as antimetabolites, disrupting essential metabolic pathways in target organisms. tandfonline.commdpi.com

In marine ecosystems, microorganisms play a key role in the biogeochemical cycling of phosphorus through the synthesis and degradation of phosphonates. nih.govfrontiersin.org The production of methylphosphonate (B1257008) by marine microbes is believed to be a significant source of methane (B114726) in the aerobic ocean, a phenomenon known as the "methane paradox". researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for 1-aminopropylphosphonic acid, and how do reaction conditions influence yield and purity?

The most common synthesis involves the Kabachnik–Fields reaction, which condenses an aldehyde (e.g., propionaldehyde), an amine (e.g., ammonia), and a phosphite ester. Hydrolysis under acidic conditions (e.g., 35% HCl) yields the final phosphonic acid . Optimizing stoichiometry, temperature (reflux at ~100°C), and hydrolysis duration (6–12 hours) is critical for achieving >70% yield and high purity. NMR spectroscopy (¹H and ³¹P) is essential to confirm structural integrity and monitor byproducts .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Key ¹H NMR signals include a triplet for the methyl group (δ ≈ 0.95 ppm, J = 7.5 Hz) and a multiplet for the phosphorus-coupled methylene protons (δ ≈ 1.55–1.90 ppm). The ³¹P NMR signal typically appears at δ ≈ 14–23 ppm, depending on the substituents and pH . IR spectroscopy shows strong P=O stretching (~1200 cm⁻¹) and NH bending (~1600 cm⁻¹). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 139.09 (C₃H₁₀NO₃P) .

Q. What are the primary biological roles of this compound in microbial or enzymatic studies?

It acts as a competitive enzyme inhibitor by mimicking natural amino acids, particularly targeting metalloenzymes like carboxypeptidases. For example, it inhibits Aphanomyces zoospore formation by interfering with phosphonate metabolism, as shown in studies with EC₅₀ values ranging from 10–50 µM . Its phosphonate group binds strongly to active-site metal ions (e.g., Zn²⁺), disrupting substrate hydrolysis .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

Enantioselective synthesis remains difficult due to the lack of chiral centers in traditional Kabachnik–Fields routes. Catalytic asymmetric methods using chiral auxiliaries (e.g., L-proline) or metal-ligand complexes (e.g., Cu(II)-BOX) have achieved moderate enantiomeric excess (ee ≈ 60–80%). Post-synthetic resolution via diastereomeric salt formation with chiral amines (e.g., cinchonidine) improves ee to >95% .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in inhibitory potency (e.g., IC₅₀ variations across studies) often arise from differences in assay pH, metal ion cofactors, or enzyme isoforms. To address this:

Q. How can reaction conditions be optimized to scale up synthesis while minimizing phosphonate ester byproducts?

Key parameters include:

- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst loading: 5–10 mol% of Lewis acids (e.g., SnCl₂) accelerates imine phosphorylation.

- Stepwise hydrolysis: Controlled addition of HCl (1–2 M) prevents over-acidification, reducing esterification side reactions. Purity >95% is achievable via recrystallization (ethanol/water, 3:1 v/v) or ion-exchange chromatography (Dowex 50WX8 resin) .

Q. What mechanistic insights explain the pH-dependent enzyme inhibition by this compound?

The phosphonate group’s ionization state (pKa ≈ 2.1 and 7.2) dictates binding affinity. At neutral pH, the deprotonated phosphonate (PO₃²⁻) chelates active-site metal ions, while the protonated amine (NH₃⁺) forms hydrogen bonds with catalytic residues. Molecular dynamics simulations show that pH shifts alter the ligand’s charge distribution, impacting binding kinetics and residence time .

Methodological Recommendations

- Stereochemical analysis: Use chiral HPLC (e.g., Chiralpak IC column) with UV detection at 210 nm to quantify enantiopurity .

- Biological assays: Include positive controls (e.g., EDTA for metalloenzyme inhibition) and negative controls (heat-inactivated enzymes) to validate specificity .

- Synthetic scale-up: Monitor reaction progress via inline FTIR to detect phosphite ester intermediates and optimize quenching times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.